molecular formula C12H15N3S B5681024 3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B5681024
M. Wt: 233.33 g/mol
InChI Key: RTFJSUMCGCABKG-UHFFFAOYSA-N
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Description

3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be introduced through nucleophilic substitution reactions using 2-methylbenzyl chloride and thiourea or other sulfur-containing nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the ethyl or methylbenzylthio groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.

    Substitution: Alkyl halides, thiourea, sodium hydroxide, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The ethyl and methylbenzylthio groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
  • 3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole derivatives
  • Other 1,2,4-triazole compounds with different substituents

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-11-13-12(15-14-11)16-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFJSUMCGCABKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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